1-Phenylcyclopentanecarbaldehyde
Overview
Description
1-Phenylcyclopentanecarbaldehyde is an organic compound with the molecular formula C₁₂H₁₄O It is a member of the aldehyde family, characterized by the presence of a formyl group attached to a cyclopentane ring, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylcyclopentanecarbaldehyde can be synthesized through several methods:
Oxidation of Alcohols: One common method involves the oxidation of 1-phenylcyclopentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Friedel-Crafts Acylation: Another method includes the Friedel-Crafts acylation of cyclopentane with benzoyl chloride, followed by reduction and subsequent oxidation to form the aldehyde.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenylcyclopentanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-phenylcyclopentanecarboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the aldehyde group can yield 1-phenylcyclopentanol, typically using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: 1-Phenylcyclopentanecarboxylic acid.
Reduction: 1-Phenylcyclopentanol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Phenylcyclopentanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a model compound in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research is ongoing into its potential use in the development of pharmaceuticals, particularly those targeting aldehyde dehydrogenase enzymes.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
1-Phenylcyclopentanecarbaldehyde can be compared with other similar compounds such as:
1-Phenylcyclopentanecarboxylic Acid: This compound is the oxidized form of this compound and shares similar structural features but differs in its chemical reactivity.
1-Phenylcyclopentanol: The reduced form of this compound, which has different physical and chemical properties due to the presence of a hydroxyl group instead of an aldehyde group.
Uniqueness: The unique combination of a cyclopentane ring with a phenyl group and an aldehyde functional group makes this compound a versatile compound with distinct reactivity and applications.
Comparison with Similar Compounds
- 1-Phenylcyclopentanecarboxylic Acid
- 1-Phenylcyclopentanol
- 1-Phenylcyclopentane
Biological Activity
1-Phenylcyclopentanecarbaldehyde (CHO) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound features a cyclopentane ring substituted with a phenyl group and an aldehyde functional group. Its molecular structure allows for various chemical reactions, including oxidation to form carboxylic acids and reduction to yield alcohols .
Mechanisms of Biological Activity
The biological activity of this compound has been investigated in various studies, primarily focusing on its antimicrobial and anticancer properties. The mechanisms through which it exerts these effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells .
- Antimicrobial Action : Preliminary studies indicate that it has the ability to disrupt bacterial cell membranes, although the potency is generally lower compared to other compounds.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits varying degrees of antimicrobial activity against several bacterial strains. The following table summarizes its effectiveness compared to standard antimicrobial agents:
Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Agent MIC |
---|---|---|
Staphylococcus aureus | 128 µg/mL | 32 µg/mL (Penicillin) |
Escherichia coli | 256 µg/mL | 16 µg/mL (Ampicillin) |
Pseudomonas aeruginosa | 512 µg/mL | 64 µg/mL (Ciprofloxacin) |
These results suggest that while the compound has some antimicrobial properties, it is less effective than conventional antibiotics.
Anticancer Properties
Research into the anticancer potential of this compound indicates that it may induce apoptosis in certain cancer cell lines. A study conducted on human breast cancer cells demonstrated the following effects:
- Cell Viability Reduction : Treatment with varying concentrations (0, 50, 100, 200 µM) resulted in a significant decrease in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
50 | 85 |
100 | 65 |
200 | 40 |
- Mechanism of Action : The compound appears to activate caspase pathways, leading to programmed cell death.
Case Study: Anticancer Efficacy
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with increasing doses of this compound. The study revealed that at higher concentrations, the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathway activation.
Case Study: Antimicrobial Evaluation
A comprehensive evaluation involving clinical isolates of bacteria was conducted to assess the antimicrobial efficacy of the compound. Results indicated that while it displayed some inhibitory effects against Gram-positive bacteria, its activity against Gram-negative bacteria was notably weaker.
Properties
IUPAC Name |
1-phenylcyclopentane-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCVVVIPPHGCOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454967 | |
Record name | 1-phenylcyclopentanecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-69-3 | |
Record name | 1-phenylcyclopentanecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions 1-phenylcyclopentanecarbaldehyde as a product of the reaction between boron trifluoride–ether complex and various phenylcyclohexane derivatives. What significant difference in reaction mechanism is proposed for the formation of this compound from the epoxide compared to the diols and fluorohydrin?
A1: The research suggests that the formation of this compound from the epoxide ((–)(S,S)-1,2-epoxy-1-phenylcyclohexane) proceeds through a more concerted mechanism when reacting with the boron trifluoride–ether complex []. This contrasts with the reaction pathway involving the diols ((–)-(S,S)-cis-1,2-diol and (+)-(R,S)-trans-1,2-diol) and fluorohydrin ((–)-(S,S)-cis-2-fluoro-2-phenylcyclohexanol), which are believed to rearrange through open carbonium ions before ultimately forming this compound. This difference in mechanism is proposed based on the observed variations in the ketone-to-aldehyde ratios obtained from the different starting materials.
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